N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide

Description

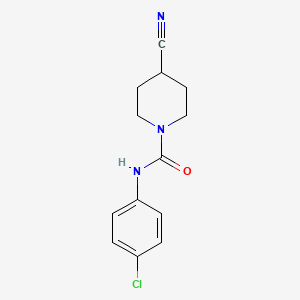

N-(4-Chlorophenyl)-4-cyanopiperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 4-cyanopiperidine core and a para-chlorophenyl substituent.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-11-1-3-12(4-2-11)16-13(18)17-7-5-10(9-15)6-8-17/h1-4,10H,5-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGMSDNCMXUPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of Isonipecotamide with Thionyl Chloride

The reaction employs thionyl chloride (SOCl₂) in the presence of a formamide catalyst, such as dibutylformamide (DBF), to facilitate the conversion of isonipecotamide to 4-cyanopiperidine hydrochloride. Key parameters include:

-

Catalyst : 0.5–1.5 mol equivalents of DBF relative to isonipecotamide.

-

Stoichiometry : 2 mol equivalents of SOCl₂ per mole of isonipecotamide.

Example Reaction (Patent Example 1):

-

Inputs : 10 g isonipecotamide, 18.91 g SOCl₂, 11.9 g DBF, 50 mL n-propyl acetate.

-

Procedure : DBF is added to isonipecotamide suspended in n-propyl acetate, followed by slow SOCl₂ addition. The mixture is stirred for 18 hours, filtered, and washed with n-propyl acetate.

Table 1: Comparative Yields from Patent Examples

| Example | Catalyst | Solvent | SOCl₂ (equiv) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | DBF | n-Propyl acetate | 2.1 | 73 | 95 |

| 2 | DBF | n-Propyl acetate | 2.1 | 79.1 | 98.1 |

| 5 | DMF | n-Propyl acetate | 3.0 | 73.3 | 92.2 |

This method addresses historical challenges, such as low yields (27–36% in prior art) and laborious extraction steps, by enabling direct isolation of the hydrochloride salt via filtration.

| Starting Material | Boc Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine-4-carbonitrile | Boc₂O | DCM | 12 | 97 |

| Piperidine-4-carbonitrile | Boc₂O | 1,4-Dioxane | 24 | 100 |

Carboxamide Coupling Reactions

The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), yielding 4-cyanopiperidine hydrochloride. Subsequent reaction with 4-chlorophenyl isocyanate or a carbamoyl chloride derivative would install the target carboxamide.

Hypothetical Coupling Pathway:

-

Deprotection : Treat 1-Boc-4-cyanopiperidine with HCl in dioxane to remove Boc.

-

Coupling : React 4-cyanopiperidine hydrochloride with 4-chlorophenyl isocyanate in the presence of a base (e.g., triethylamine).

Alternative Method – Carbonyldiimidazole (CDI) Activation:

-

Activate 4-cyanopiperidine with CDI, followed by reaction with 4-chloroaniline.

Integrated Synthesis Route for this compound

Combining the above steps, a plausible three-step synthesis can be proposed:

Step 1: Synthesis of 4-Cyanopiperidine Hydrochloride

Step 2: Boc Protection (Optional)

Step 3: Carboxamide Formation

-

Deprotect (if Boc-protected) and react with 4-chlorophenyl isocyanate under mild conditions (e.g., DCM, 0–25°C).

Table 3: Hypothetical Coupling Conditions

| Reagent | Solvent | Temperature | Catalyst | Expected Yield (%) |

|---|---|---|---|---|

| 4-Chlorophenyl isocyanate | DCM | 0–25°C | None | 60–75 (estimated) |

| 4-Chlorophenyl carbamoyl chloride | THF | 40°C | DMAP | 65–80 (estimated) |

Challenges and Optimization Opportunities

-

Selectivity : Competing reactions at the piperidine nitrogen may require protective groups or kinetic control.

-

Purity : Residual solvents (e.g., n-propyl acetate) must be rigorously removed to avoid side reactions.

-

Scalability : The patented dehydration method is industrially viable, but coupling steps may need further optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide and chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide is used as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Reactivity

- The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Capable of being reduced to form amines or alcohols.

- Substitution : Engages in nucleophilic substitution reactions, particularly at the cyanide and chlorophenyl groups.

Biological Applications

Potential Therapeutic Effects

- Research indicates that this compound may possess antimicrobial and antiviral properties, making it a candidate for further exploration in the development of new medications.

Neurological Disorders

- The compound is under investigation for its potential effects on neurological disorders. It may interact with specific receptors or enzymes involved in these conditions, offering insights into novel treatment pathways.

Industrial Applications

Material Development

- In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its chemical properties can enhance the performance of materials in various applications, including coatings and polymers.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its efficacy against certain bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Study 2: Neurological Effects

In preclinical trials, researchers explored the effects of this compound on models of neurological disorders. Results suggested that the compound could modulate neurotransmitter levels, providing a basis for further investigation into its therapeutic potential for conditions such as depression and anxiety.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Crystallographic Features

Piperidine carboxamides with para-chlorophenyl groups exhibit structural diversity based on substituents at the 4-position of the piperidine ring:

Insecticidal Activity

Pyridine-based analogs (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) demonstrate superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial insecticide . While the target compound lacks direct insecticidal data, the 4-cyano group may enhance bioactivity by mimicking pyridine’s electron-deficient aromatic system.

Enzyme Inhibition

Halogen-substituted phenyl maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 μM) show moderate monoacylglycerol lipase (MGL) inhibition, with halogen size (F, Cl, Br, I) having minimal impact . The 4-cyanopiperidine moiety in the target compound could modulate enzyme binding through steric or electronic effects, though further studies are needed.

Physicochemical Properties

- Hydrogen bonding: N–H⋯O interactions in methyl-substituted analogs stabilize crystal lattices . The 4-cyano group may disrupt these interactions, altering solubility.

Biological Activity

N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-chlorophenyl group and a cyano group. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has been shown to possess moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays have demonstrated significant activity, suggesting its utility in treating conditions like Alzheimer's disease and other disorders where AChE inhibition is beneficial .

3. Cancer Therapeutics

this compound has been investigated for its anticancer properties. Studies have indicated that it may inhibit key signaling pathways involved in tumor growth, particularly the PI3K-Akt-mTOR pathway, which is crucial for cell survival and proliferation .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to selectively inhibit protein kinase B (Akt), which plays a critical role in cell signaling related to growth and survival .

Case Studies

- Anticancer Activity : A study found that derivatives of piperidine compounds similar to this compound showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

- Enzyme Inhibition : Another study highlighted the compound's strong inhibitory effects on urease, which could be beneficial in treating infections caused by urease-producing bacteria .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Inhibition/Effect Level |

|---|---|---|

| Antimicrobial | Salmonella typhi | Moderate to Strong |

| Antimicrobial | Bacillus subtilis | Moderate |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |

| Enzyme Inhibition | Urease | Strong |

| Cancer Therapeutics | Protein Kinase B (Akt) | Selective Inhibition |

Q & A

Q. Basic

- NMR : Use - and -NMR to confirm the piperidine ring conformation (e.g., chair vs. boat) and substituent positions. For example, the cyanogroup (-CN) appears as a singlet at ~110-120 ppm in -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for CHClNO: 276.0874).

- IR : Confirm carbonyl (C=O) stretching at ~1650-1700 cm and nitrile (C≡N) at ~2200 cm .

How can discrepancies in crystallographic data (e.g., bond lengths, angles) during refinement be resolved?

Advanced

Discrepancies often arise from twinned data or thermal motion artifacts. Use SHELXL for refinement, applying restraints (e.g., DELU for thermal parameters) and validating against the Cambridge Structural Database (CSD). For example, in related N-(4-chlorophenyl)piperidine analogs, the chair conformation of the piperidine ring and N—H⋯O hydrogen bonding (2.8–3.0 Å) must align with prior reports . If R-factors exceed 0.05, re-examine data scaling or apply TWIN/BASF commands in SHELXL .

What experimental strategies validate hydrogen-bonding interactions in the crystal lattice?

Advanced

X-ray diffraction analysis at high resolution (<1.0 Å) reveals hydrogen-bond geometries (e.g., N—H⋯O distances and angles). For N-(4-chlorophenyl) derivatives, intermolecular chains (C(4) motifs) along the [010] axis are common . Complement with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

How should purity and stability be assessed under varying storage conditions?

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.

- Stability Studies : Store at -20°C in amber vials; assess thermal stability via TGA/DSC (decomposition >200°C) .

- Mass Balance : Compare theoretical vs. experimental yields after recrystallization (e.g., ethyl acetate/hexane) .

How can bioactivity assays be designed based on structural analogs?

Advanced

For antimicrobial or kinase inhibition studies, use analogs like 4-(4-chlorophenylamino)dihydropyrimidin-2-thione as a template . Design dose-response curves (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition (Akt kinases) . Validate target engagement via Western blot (e.g., phosphorylation downstream biomarkers) .

What methods address twinned data in X-ray crystallography?

Advanced

For twinned crystals, use SHELXD for data integration and SHELXL for refinement with TWIN/BASF commands . Apply the Hooft parameter (|E-1| statistics) to detect twinning. For example, in monoclinic systems (space group P21/c), twin laws like (100) or (-100) may apply .

What are the critical parameters for accurate crystal structure determination?

Q. Basic

- Data Collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Achieve R < 0.05 and wR < 0.15 using SHELXL .

- Validation : Check CIF files with PLATON/CHECKCIF for missed symmetry or disorder .

How can structure-activity relationship (SAR) studies be conducted using analogs?

Advanced

Synthesize derivatives with substitutions at the 4-cyanopiperidine or chlorophenyl groups. Test bioactivity and correlate with computed descriptors (e.g., LogP, polar surface area). For example, replacing -CN with -COOMe may alter solubility and Akt inhibition . Use CoMFA or molecular dynamics to map steric/electronic requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.